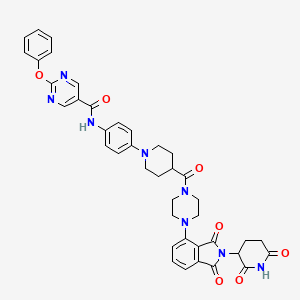
Ipg-1 tma
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
IPG-1 TMA is synthesized through a series of chemical reactions involving the formation of the xanthene core and subsequent functionalization to introduce the potassium-binding moiety. The synthetic route typically involves the following steps:
Formation of the xanthene core: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions to form fluorescein.
Functionalization: The fluorescein core is then functionalized with various groups to introduce the potassium-binding moiety. This involves reactions such as chlorination, alkylation, and esterification.
Final assembly: The functionalized fluorescein is then coupled with the trimethylammonium group to form the final product.
Industrial production methods involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
IPG-1 TMA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Chlorine, bromine, alkyl halides.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
IPG-1 TMA has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to measure potassium concentrations in various chemical systems.
Biology: Employed in studies involving potassium ion channels and transporters in cells and tissues.
Medicine: Utilized in medical research to study potassium dynamics in physiological and pathological conditions.
Mechanism of Action
The mechanism of action of IPG-1 TMA involves its ability to bind to potassium ions. The compound has a low-affinity binding site for potassium, which allows it to function as a fluorescent indicator. Upon binding to potassium, the fluorescence properties of the compound change, allowing for the detection and quantification of potassium concentrations. The molecular targets involved in this process are the potassium ions themselves, and the pathways include the fluorescence emission pathway .
Comparison with Similar Compounds
IPG-1 TMA is unique compared to other similar compounds due to its specific fluorescence properties and its ability to function in lipid membrane-free systems. Similar compounds include:
Asante Potassium Green-1: Another potassium indicator with similar fluorescence properties but different binding affinities.
ION Potassium Green-1: A related compound with similar applications but different chemical structures.
APG-1: A compound with similar fluorescence properties but different functional groups.
This compound stands out due to its specific binding affinity for potassium and its suitability for use in various research and industrial applications.
Properties
Molecular Formula |
C58H83Cl2N5O14 |
|---|---|
Molecular Weight |
1145.2 g/mol |
IUPAC Name |
3-[7-(2-carboxylatoethyl)-4,5-dichloro-9-[4-[16-(4-formyl-2-methoxyphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-methoxyphenyl]-3-oxido-6-oxoxanthen-2-yl]propanoate;tetramethylazanium |
InChI |
InChI=1S/C46H50Cl2N2O14.3C4H12N/c1-58-36-23-28(27-51)3-7-34(36)49-11-15-60-19-21-62-17-13-50(14-18-63-22-20-61-16-12-49)35-8-4-29(26-37(35)59-2)40-32-24-30(5-9-38(52)53)43(56)41(47)45(32)64-46-33(40)25-31(6-10-39(54)55)44(57)42(46)48;3*1-5(2,3)4/h3-4,7-8,23-27,56H,5-6,9-22H2,1-2H3,(H,52,53)(H,54,55);3*1-4H3/q;3*+1/p-3 |
InChI Key |
LRVZPZRSFVIBMF-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.COC1=C(C=CC(=C1)C=O)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)[O-])CCC(=O)[O-])Cl)CCC(=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


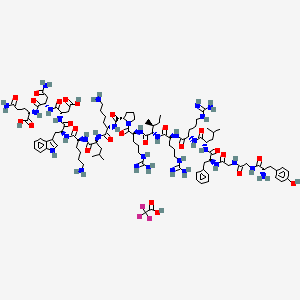
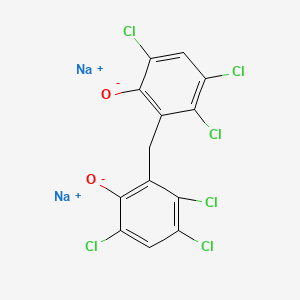
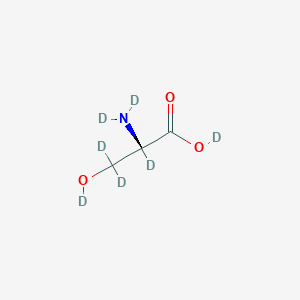
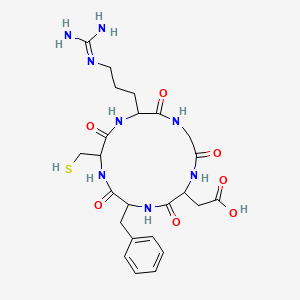
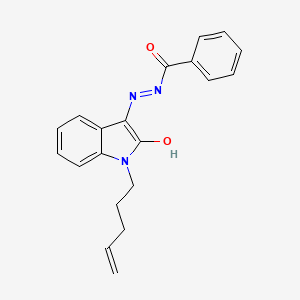
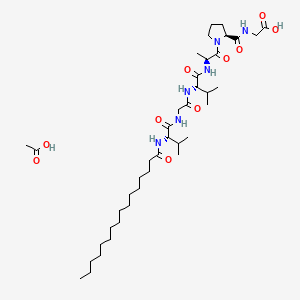

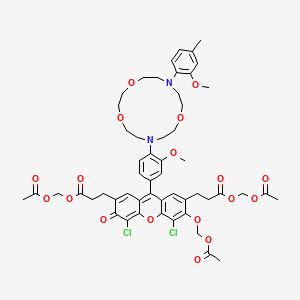
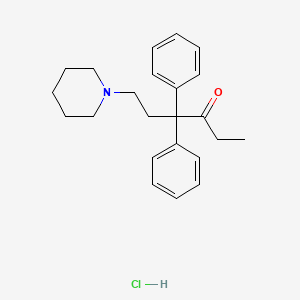
![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)
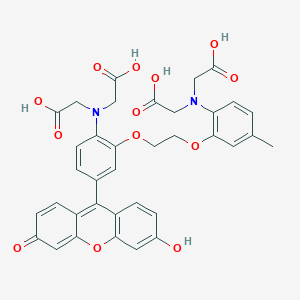
![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)

